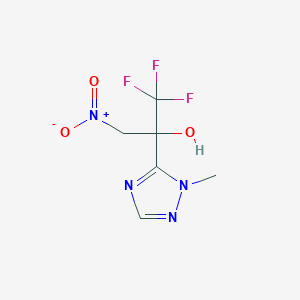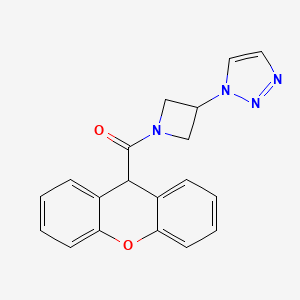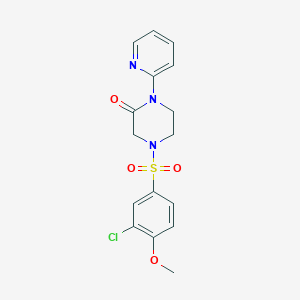![molecular formula C15H11FN2O2S B2886717 5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 1007921-79-0](/img/structure/B2886717.png)
5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It likely belongs to the class of organic compounds known as aminobenzenesulfonamides, which are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via multi-step reactions. For example, pyrazole derivatives can be synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition and Antidiabetic Potential
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated as potent aldose reductase inhibitors. These compounds have shown promising activity in assays, including the inhibition of lens swelling in rat-lens-culture, suggesting potential applications in managing complications associated with diabetes (Sohda et al., 1982).
Antibacterial and Antifungal Activities
A series of 5-(aminomethylene)thiazolidine-2,4-dione derivatives demonstrated notable antibacterial activity, with certain compounds showing good to excellent efficacy. Additionally, derivatives with piperazine moieties exhibited good antifungal activity, highlighting their potential as broad-spectrum antimicrobial agents (Mohanty et al., 2015).
Molluscicidal Activity
Fluorine-substituted thiazolidine derivatives have been investigated for their molluscicidal activity against snails responsible for Bilharziasis diseases. This research demonstrates the potential use of these compounds in controlling snail populations to combat schistosomiasis (Al-Romaizan et al., 2014).
Anticancer Applications
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anticancer activity. Certain compounds showed significant cytotoxic activity against cancer cell lines, suggesting their potential as lead compounds for anticancer drug development (Kumar & Sharma, 2022). Additionally, derivatives incorporating indole showed activity against multiple cancer cells, with some exhibiting similar or superior activity to known anticancer agents (Li Zi-cheng, 2013).
Dual Signaling Pathway Inhibition
Research has identified thiazolidine-2,4-dione derivatives as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways. These compounds inhibited cell proliferation and induced apoptosis, presenting a new avenue for cancer therapy development (Li et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to target serine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway . These kinases play a crucial role in various cellular processes, including growth, differentiation, and response to external stress.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (serine/threonine kinases) by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in the phosphorylation state of downstream proteins, altering their function and ultimately affecting cellular processes.
Biochemical Pathways
Given its potential interaction with serine/threonine kinases, it may influence the map kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression and cellular responses.
Pharmacokinetics
Similar compounds have been found to exhibit nonlinear oral pharmacokinetics This means that the rate and extent of absorption, distribution, metabolism, and excretion (ADME) may vary depending on the dose
Result of Action
Based on its potential interaction with serine/threonine kinases, it may influence various cellular processes, including growth, differentiation, and response to external stress .
Eigenschaften
IUPAC Name |
5-(4-fluoroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFQESIYERTOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)
![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)






![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2886650.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)
